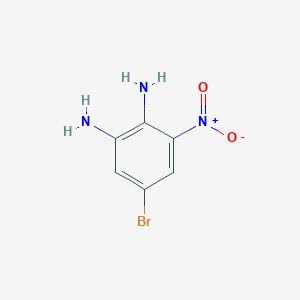![molecular formula C10H9N3 B1520222 [2,4'-Bipyridin]-4-amin CAS No. 1159818-79-7](/img/structure/B1520222.png)
[2,4'-Bipyridin]-4-amin
Übersicht
Beschreibung
[2,4'-Bipyridin]-4-amine is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2,4'-Bipyridin]-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,4'-Bipyridin]-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photolumineszenzstudien
Bipyridin-Verbindungen wurden auf ihre photolumineszierenden Eigenschaften untersucht. So zeigen beispielsweise bestimmte Derivate Festkörper-Photolumineszenz im grün-gelben Bereich des sichtbaren Spektrums, was für die Entwicklung neuer Materialien für optische Anwendungen nützlich sein kann .
Elektrochromie und Solarstromerzeugung
Die Salze von Bipyridin, bekannt als Viologene, finden Anwendung in der Elektrochromie, d. h. der Fähigkeit eines Materials, seine Farbe unter dem Einfluss eines elektrischen Stroms zu ändern. Diese Eigenschaft ist nützlich für intelligente Fenster und Displays. Darüber hinaus werden Viologene für die Solarstromerzeugung erforscht, was zu erneuerbaren Energietechnologien beiträgt .
Molekulare Elektronik und supramolekulare Chemie
Viologene werden auch in der molekularen Elektronik eingesetzt, bei der Moleküle als elektronische Bauelemente verwendet werden, und in der supramolekularen Chemie, die sich auf die Gestaltung und Synthese komplexer Moleküle mit vorprogrammierten Eigenschaften konzentriert .
Chemische Sensorik und Bildgebung
Ultraschnelle Laser, die Eigenschaften von chemischen Bindungen untersuchen, können Bipyridin-Derivate in der chemischen Sensorik und Bildgebung einsetzen. Dies ist entscheidend, um chemische Reaktionen auf molekularer Ebene zu verstehen .
Eigenschaften
IUPAC Name |
2-pyridin-4-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXAPDBMSRLKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1520141.png)


![tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane](/img/structure/B1520144.png)
![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)
![Octahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B1520148.png)







